Superior Potency vs. HC-030031: >250-fold Difference in Human TRPA1 Antagonism
AM-0902 exhibits an IC50 of 24 nM for human TRPA1 in a FLIPR calcium flux assay, compared to HC-030031 which has a reported IC50 of approximately 6.2 μM in a similar AITC-induced Ca2+ influx assay, representing a >250-fold difference in potency [1]. This translates to a required 250-fold higher concentration of HC-030031 to achieve comparable target engagement, significantly elevating the risk of off-target effects.
| Evidence Dimension | Potency (IC50) against human TRPA1 |
|---|---|
| Target Compound Data | 24 nM (FLIPR) / 131 nM (45Ca2+ uptake) |
| Comparator Or Baseline | HC-030031: 6.2 μM (45Ca2+ uptake) |
| Quantified Difference | >250-fold more potent (24 nM vs. 6.2 μM) |
| Conditions | Human TRPA1 expressed in CHO cells; AITC-induced Ca2+ influx; FLIPR or 45Ca2+ uptake assays. |
Why This Matters
For procurement decisions, AM-0902's superior potency allows for lower compound consumption and reduces the likelihood of confounding off-target pharmacology in mechanistic studies.
- [1] Pharmaceuticals (Basel). Table 1: Ligands, Targets, Potencies. AM-0902 IC50 = 24 nM (hTRPA1); HC-030031 IC50 = 6.2 μM. 2018;11(4):100. PMC6316386. View Source
